2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol
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Overview
Description
2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol is an organic compound with the molecular formula C11H17NO. It is a derivative of phenol, characterized by the presence of a dimethylamino group attached to a methyl-substituted phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol typically involves the reaction of 3,5,6-trimethylphenol with formaldehyde and dimethylamine. This reaction is a type of Mannich reaction, which is a three-component condensation reaction. The reaction conditions usually involve heating the reactants in the presence of an acid catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and reaction of the starting materials. The reaction mixture is then subjected to purification steps, such as distillation and crystallization, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The phenolic hydroxyl group can undergo redox reactions, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: Another Mannich base with similar structural features but with three dimethylaminomethyl groups.
Poly(2-(dimethylamino)ethyl methacrylate): A polymer with dimethylamino groups, used in various applications including drug delivery.
Uniqueness
2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
100251-95-4 |
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Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-3,5,6-trimethylphenol |
InChI |
InChI=1S/C12H19NO/c1-8-6-9(2)11(7-13(4)5)12(14)10(8)3/h6,14H,7H2,1-5H3 |
InChI Key |
BYIDXIVMEUXTJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)O)CN(C)C)C |
Origin of Product |
United States |
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